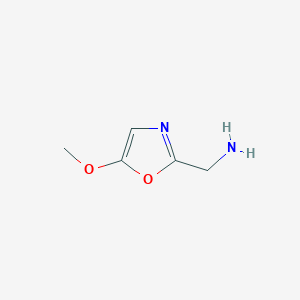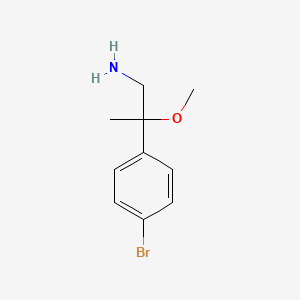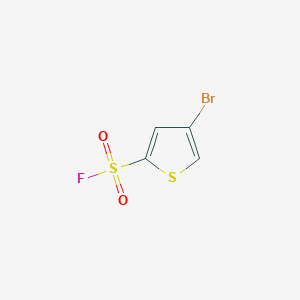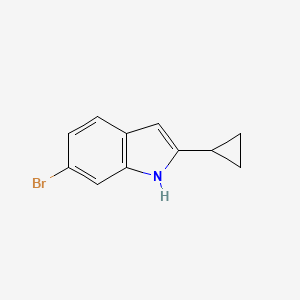
tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (TBF-THIQ) is a synthetic heterocyclic compound that has been studied for a variety of applications in scientific research. TBF-THIQ is of particular interest due to its unique structure, which contains both a bromine and a fluorine atom, as well as its ability to form a stable complex with a variety of other compounds. TBF-THIQ has been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its potential applications in a variety of scientific research fields. In biochemistry, this compound has been used as a ligand for the synthesis of various metalloproteins. In physiology, this compound has been studied for its potential use in the development of new drugs and therapies. In addition, this compound has been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of organic chemistry and materials science.
Mécanisme D'action
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been studied for its ability to form a stable complex with a variety of other compounds. This is due to the presence of both a bromine and a fluorine atom in its structure, which allows it to form strong hydrogen bonds with other molecules. In addition, this compound has been found to be able to form a stable complex with a variety of other compounds due to its ability to form a stable complex with a variety of other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the development of new drugs and therapies. In particular, this compound has been studied for its potential use in the treatment of various diseases, such as diabetes, cancer, and Alzheimer's disease. This compound has also been studied for its potential use in the synthesis of various pharmaceuticals, as well as its potential applications in the fields of organic chemistry and materials science.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several advantages for use in laboratory experiments. First, this compound is relatively stable and can be stored for long periods of time without significant degradation. Second, this compound is relatively easy to synthesize and can be produced in high yields and with a high degree of purity. Finally, this compound is relatively inexpensive and can be purchased in bulk quantities. However, this compound also has several limitations. First, this compound is not water soluble and therefore must be used in anhydrous conditions. Second, this compound is not very soluble in organic solvents and must be used in low concentrations. Finally, this compound is not very stable at high temperatures and must be stored at low temperatures to avoid degradation.
Orientations Futures
There are several potential future directions for research involving tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate. First, this compound could be used to develop new drugs and therapies for a variety of diseases, such as diabetes, cancer, and Alzheimer's disease. Second, this compound could be used to synthesize a variety of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. Third, this compound could be used to develop new materials and compounds for use in organic chemistry and materials science. Finally, this compound could be used to study the structure and properties of various metalloproteins.
Méthodes De Synthèse
Tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be synthesized using a number of different methods. The most commonly used method is the Suzuki-Miyaura reaction, which involves the coupling of an aryl bromide with an aryl fluoride in the presence of a palladium catalyst. This method has been used to synthesize this compound in high yields and with a high degree of purity. Other methods, such as the Biginelli reaction, have also been used to synthesize this compound, although these methods are less commonly used.
Propriétés
IUPAC Name |
tert-butyl 6-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-5-4-9-6-10(15)7-12(16)11(9)8-17/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYXUCYXYSCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)





![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)





![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)